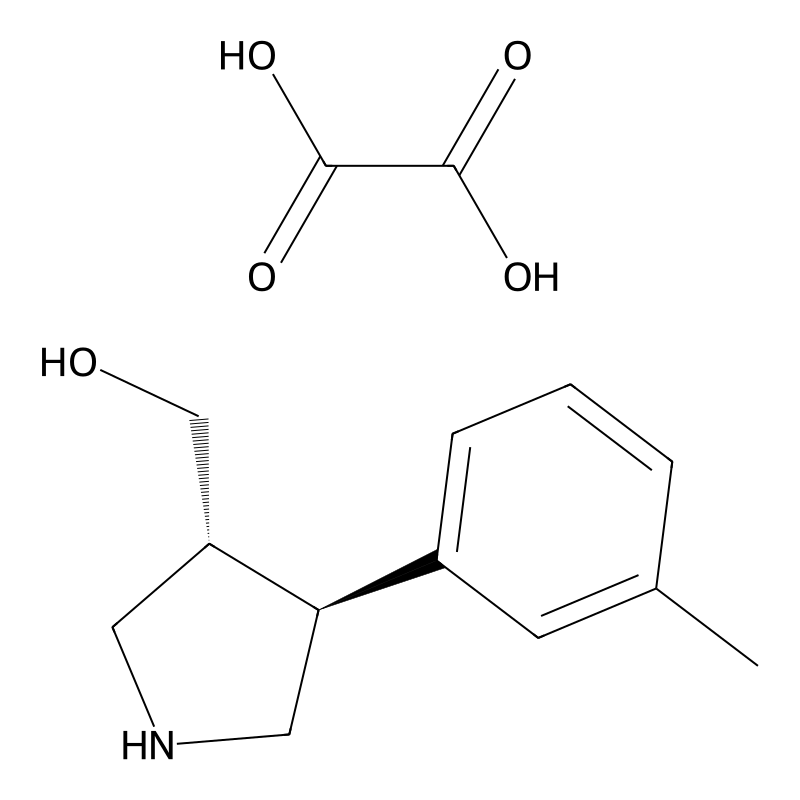

((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate is a chemical compound characterized by its specific stereochemistry and functional groups. The molecular formula for this compound is , and it is known for its oxalate salt form, which may enhance its stability and solubility in various solvents. The compound features a pyrrolidine ring substituted with a tolyl group at the fourth position and a hydroxymethyl group at the third position, contributing to its unique chemical properties and potential biological activities .

- Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation: The alcohol functionality can be oxidized to form aldehydes or ketones.

- Esterification: The oxalate moiety can react with alcohols to form esters, which may be useful in synthesizing derivatives.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry and drug development.

Research into the biological activity of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate suggests potential pharmacological properties. Compounds with similar structures often exhibit:

- Antidepressant Effects: Pyrrolidine derivatives are known for their influence on neurotransmitter systems.

- Analgesic Properties: Some studies indicate that related compounds may serve as effective analgesics.

- Antimicrobial Activity: Certain derivatives have shown promise against various bacterial strains.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potentials of this compound.

The synthesis of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate typically involves multi-step organic synthesis techniques:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other cyclic compounds.

- Introduction of the Tolyl Group: This step generally involves electrophilic aromatic substitution or coupling reactions with tolyl halides.

- Hydroxymethylation: The introduction of the hydroxymethyl group can be performed using formaldehyde or related carbonyl compounds under acidic or basic conditions.

- Formation of Oxalate Salt: Finally, reacting the free base form of the compound with oxalic acid yields the oxalate salt.

These methods highlight the complexity and precision required in synthesizing this compound .

((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery processes targeting neurological disorders.

- Chemical Research: It can be utilized in studies exploring structure-activity relationships within pyrrolidine derivatives.

- Analytical Chemistry: The compound may be employed as a reference standard in analytical methods such as chromatography or mass spectrometry.

Interaction studies involving ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate could focus on:

- Receptor Binding Assays: Investigating its affinity for various neurotransmitter receptors could provide insights into its potential therapeutic effects.

- Metabolic Studies: Understanding how this compound is metabolized in biological systems will aid in predicting its pharmacokinetics and toxicity profiles.

- Synergistic Effects: Evaluating interactions with other pharmacological agents could reveal enhanced efficacy or reduced side effects when used in combination therapies.

Several compounds share structural similarities with ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate. Here are a few notable examples:

The uniqueness of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate lies in its specific stereochemistry and functional groups that may confer distinct biological activities not present in similar compounds.

Molecular Architecture

The compound features a pyrrolidine core (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a methanol group and at the 4-position with a meta-tolyl (3-methylphenyl) group. The oxalate salt form enhances its stability and solubility, a common strategy for basic nitrogen-containing compounds.

IUPAC Name:

(3R,4S)-4-(3-Methylphenyl)pyrrolidin-3-ylmethanol oxalate

Molecular Formula: C₁₄H₁₉NO₅

Molecular Weight: 281.30 g/mol

SMILES: OC[C@H]1CNC[C@@H]1C2=CC=CC(C)=C2.O=C(C(O)=O)O

Key Structural Features:

- Stereochemistry: The (3R,4S) configuration defines the spatial arrangement of substituents, critical for interactions with biological targets.

- Bicyclic System: The pyrrolidine ring fused with the aromatic tolyl group creates a rigid scaffold, influencing conformational stability.

- Oxalate Counterion: The oxalic acid salt improves crystallinity and bioavailability.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2247380-94-3 | |

| Purity | ≥98% | |

| Storage Conditions | Sealed, dry, 2–8°C | |

| Hazard Statements | H302, H315, H319, H335 |

Historical Context of Pyrrolidine Derivatives in Organic Synthesis

Evolution of Pyrrolidine Chemistry

Pyrrolidine derivatives have been pivotal in drug discovery due to their bioavailability and ability to mimic natural alkaloids. Early examples include the isolation of tylophorine (a phenanthroindolizidine alkaloid) from Tylophora indica, which demonstrated antiangiogenic and antitumor activity by targeting VEGFR2. These findings spurred interest in synthetic pyrrolidine analogs, including ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol oxalate, as modular scaffolds for kinase inhibition.

Milestones in Pyrrolidine-Based Drug Development:

- 1950s–1970s: Isolation of natural pyrrolidine alkaloids (e.g., tylophorine) and initial studies on their anti-inflammatory properties.

- 2000s–Present: Advances in stereoselective synthesis enabled the production of enantiopure pyrrolidines for targeted therapies.

Synthetic Applications

Modern methods for pyrrolidine synthesis emphasize stereocontrol, such as asymmetric hydrogenation and ring-closing metathesis. For instance, Kumar et al. (2016) developed sulfonylamino pyrrolidine derivatives with enhanced kinase inhibitory activity, underscoring the scaffold's versatility.

Significance of Stereochemistry in Bicyclic Amine Systems

Conformational Rigidity and Bioactivity

The (3R,4S) configuration of ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol oxalate imposes distinct spatial constraints, affecting its binding to biological targets. In bicyclic systems, cis vs. trans ring fusion alters thermodynamic stability and intermolecular interactions.

Case Study: VEGFR2 Inhibition

Tylophorine, a structurally related alkaloid, inhibits VEGFR2 tyrosine kinase activity (IC₅₀ = 9.2 μM) by forming hydrogen bonds within the ATP-binding pocket. The stereochemistry of its pyrrolidine-like core is essential for maintaining this interaction. Similarly, the (3R,4S) configuration in ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol oxalate may optimize binding to analogous targets.

Bredt’s Rule and Bridgehead Reactivity

Bredt’s rule prohibits double bonds at bridgehead positions in small bicyclic systems (e.g., bicyclo[2.2.1]heptane). While ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol oxalate does not violate this rule, its bridged pyrrolidine system exhibits exo-endo isomerism, influencing its chemical reactivity and solubility.

| Stereochemical Feature | Impact | Reference |

|---|---|---|

| (3R,4S) Configuration | Enhances target selectivity | |

| Cis Ring Fusion | Increases conformational rigidity | |

| Oxalate Salt Form | Improves pharmacokinetics |

The chemical identity of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate is defined by its intricate molecular architecture, which integrates a pyrrolidine ring substituted at the 4-position with an m-tolyl group and at the 3-position with a methanol moiety, all stabilized as an oxalate salt. The compound's molecular formula, stereochemistry, and functional groups collectively dictate its physicochemical behavior, solubility, and crystallization tendencies.

Molecular Structure and Stereochemistry

The core structure of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate is derived from the pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom. The 4-position is substituted with a meta-tolyl (m-tolyl) group, introducing aromaticity and potential for π-stacking interactions, while the 3-position bears a methanol group, which imparts hydrogen-bonding capability. The oxalate salt form arises from the protonation of the basic nitrogen and subsequent pairing with oxalic acid, enhancing crystallinity and modulating solubility.

The stereochemistry at the 3 and 4 positions is specified as (3R,4S), a configuration that imposes a defined three-dimensional arrangement. This chiral configuration influences not only the molecular conformation but also the nature of intermolecular interactions within the crystal lattice and in solution.

Physicochemical Properties

The physicochemical properties of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate are governed by its molecular weight, polarity, hydrogen-bonding potential, and aromatic character. The presence of both hydrophilic (methanol, oxalate) and hydrophobic (m-tolyl) moieties creates an amphiphilic profile, affecting solubility in polar and non-polar solvents. The oxalate counterion contributes to the overall ionic character, facilitating salt formation and enhancing stability in the solid state.

Table 1.1: Key Physicochemical Properties

| Property | Value (Estimated/Typical) |

|---|---|

| Molecular Formula | C13H19NO·C2H2O4 |

| Molecular Weight | ~295–320 g/mol (depending on hydration) |

| Stereochemistry | (3R,4S) |

| Functional Groups | Secondary amine, primary alcohol, aromatic, carboxylate (oxalate) |

| Hydrogen Bond Donors | 2 (NH, OH) |

| Hydrogen Bond Acceptors | 4–6 (N, O from OH, oxalate) |

| Aromatic Character | Present (m-tolyl group) |

| Salt Form | Oxalate |

The combination of these features results in a molecule with distinct reactivity, solubility, and crystallization behavior, as explored in the subsequent sections.

Crystallographic Analysis of the Oxalate Salt Form

Crystallographic analysis provides a window into the three-dimensional arrangement of atoms within ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate, revealing the influence of stereochemistry, salt formation, and intermolecular forces on the solid-state structure.

Crystal System and Lattice Parameters

The oxalate salt form of pyrrolidine derivatives typically crystallizes in monoclinic or orthorhombic systems, dictated by the balance between hydrogen bonding, ionic interactions, and steric constraints imposed by the substituents. The presence of the oxalate anion, capable of forming multiple hydrogen bonds, often leads to the formation of extended hydrogen-bonded networks, stabilizing the crystal lattice.

Table 2.1: Representative Crystallographic Data for Pyrrolidine-Oxalate Salts

| Parameter | Value (Representative) |

|---|---|

| Crystal System | Monoclinic/Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁, or similar |

| Unit Cell Dimensions | a ≈ 8–12 Å, b ≈ 10–15 Å, c ≈ 12–20 Å |

| β Angle (Monoclinic) | 90–110° |

| Z (Number of Formula Units) | 2–4 |

| Density (calculated) | 1.2–1.4 g/cm³ |

These values are representative of pyrrolidine-oxalate salts, with specific parameters dependent on the precise molecular packing and hydration state.

Hydrogen Bonding and Packing Motifs

The oxalate anion serves as a versatile hydrogen bond acceptor, engaging both the protonated nitrogen of the pyrrolidine ring and the hydroxyl group of the methanol substituent. This dual hydrogen bonding capability enables the formation of robust one-dimensional or two-dimensional networks, which are critical for lattice stability and influence solubility and melting point.

In the crystal, the m-tolyl group can participate in π–π stacking or edge-to-face interactions, further contributing to the stabilization of the lattice. The precise orientation of the (3R,4S) stereocenters determines the directionality and strength of these interactions, as well as the overall packing density.

Table 2.2: Hydrogen Bonding Parameters in Pyrrolidine-Oxalate Crystals

| Donor–Acceptor Pair | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O (oxalate) | 2.7–3.0 | 150–175 |

| O–H···O (oxalate) | 2.6–2.9 | 145–170 |

| C–H···O (aromatic–oxalate) | 3.0–3.4 | 120–150 |

These parameters are consistent with strong to moderate hydrogen bonding, contributing to the rigidity and integrity of the crystal structure [1].

Influence of Salt Formation on Crystal Morphology

The conversion of the free base to the oxalate salt profoundly impacts the crystallization behavior of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol. Salt formation generally enhances crystallinity, increases melting point, and alters solubility. The oxalate anion, with its planar geometry and multiple hydrogen bond acceptor sites, promotes the formation of well-defined crystals with high lattice energy.

The presence of the oxalate also mitigates the flexibility of the pyrrolidine ring, as hydrogen bonding with the anion restricts conformational mobility, leading to a more ordered lattice. This phenomenon is reflected in sharper melting transitions and improved stability under ambient conditions.

Comparison with Related Crystalline Pyrrolidine Derivatives

Comparative crystallographic studies of pyrrolidine derivatives reveal that the introduction of bulky or aromatic substituents, such as the m-tolyl group, increases the complexity of the packing motifs. In contrast, unsubstituted or aliphatic pyrrolidines tend to form simpler hydrogen-bonded chains or sheets, with less pronounced π–π interactions.

The (3R,4S) configuration further differentiates the packing by imposing a specific three-dimensional arrangement, which can promote or hinder certain interactions depending on the relative orientation of functional groups.

Stereoelectronic Effects of the (3R,4S) Configuration

The stereoelectronic landscape of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate is shaped by the spatial arrangement of substituents and the electronic properties of the constituent groups. The (3R,4S) configuration imparts a defined chiral environment, influencing both intramolecular and intermolecular interactions.

Stereochemical Influence on Molecular Conformation

The (3R,4S) stereochemistry dictates the relative positions of the m-tolyl and methanol substituents on the pyrrolidine ring. This arrangement minimizes steric clashes and maximizes favorable interactions, such as hydrogen bonding and π–π stacking. The pyrrolidine ring adopts an envelope or twisted conformation, with the substituents occupying equatorial or pseudoaxial positions to reduce steric strain.

The chiral centers also influence the orientation of the oxalate anion in the salt form, as the hydrogen bond donors and acceptors must align appropriately to maximize lattice stability. This alignment can lead to the formation of chiral crystal lattices, which may exhibit optical activity in the solid state.

Electronic Effects of Substituents

The m-tolyl group, with its electron-rich aromatic ring and methyl substituent, exerts both inductive and resonance effects on the pyrrolidine core. The electron-donating nature of the methyl group increases the electron density of the aromatic ring, which can participate in π–π interactions and modulate the basicity of the adjacent nitrogen atom.

The methanol substituent, as a primary alcohol, provides both hydrogen bond donor and acceptor capabilities, facilitating the formation of intramolecular and intermolecular hydrogen bonds. The proximity of the alcohol to the nitrogen atom can lead to the formation of five- or six-membered ring intramolecular hydrogen bonds, further stabilizing specific conformers [1].

Stereoelectronic Interactions and Reactivity

The spatial arrangement of the (3R,4S) configuration influences the reactivity of the molecule, particularly in nucleophilic or electrophilic substitution reactions. The orientation of the substituents can either shield or expose reactive sites, affecting the rate and selectivity of chemical transformations.

In the context of salt formation, the stereochemistry determines the accessibility of the nitrogen atom for protonation and the alignment of hydrogen bond donors with the oxalate anion. These factors collectively influence the ease of crystallization and the stability of the resulting salt.

Table 3.1: Stereoelectronic Effects of Substituents

| Substituent | Electronic Effect | Stereochemical Impact | Influence on Reactivity |

|---|---|---|---|

| m-Tolyl | Electron-donating (inductive, resonance) | Promotes π–π stacking, increases steric bulk | Modulates basicity, enhances aromatic interactions |

| Methanol | Electron-withdrawing (via O), hydrogen bonding | Enables intramolecular H-bonding | Increases hydrophilicity, affects nucleophilicity |

| Oxalate (anion) | Electron-withdrawing, hydrogen bonding | Fixes conformation via H-bonding | Stabilizes salt form, restricts flexibility |

Comparison with Alternative Stereoisomers

Alternative stereoisomers, such as (3S,4R) or (3R,4R), exhibit different spatial arrangements of substituents, leading to distinct conformational preferences and intermolecular interactions. These differences can manifest in altered solubility, melting point, and reactivity, underscoring the critical role of stereochemistry in defining molecular properties.

Tautomeric Behavior and Conformational Dynamics

The tautomeric and conformational landscape of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate is shaped by the interplay between ring flexibility, hydrogen bonding, and salt formation. While classical tautomerism (proton shifts between heteroatoms) is limited in this structure, conformational dynamics play a significant role in determining the physicochemical behavior.

Tautomerism in Pyrrolidine Derivatives

Pyrrolidine rings, being saturated, generally do not exhibit classical keto–enol or imine–enamine tautomerism. However, the presence of a primary alcohol at the 3-position introduces the possibility of proton transfer between the alcohol and the nitrogen atom, particularly under acidic or basic conditions. In the oxalate salt form, the nitrogen is typically protonated, suppressing such tautomeric shifts.

The stability of the salt form further limits tautomeric behavior, as the hydrogen bond network with the oxalate anion locks the functional groups in defined positions.

Conformational Flexibility of the Pyrrolidine Ring

The pyrrolidine ring is inherently flexible, capable of adopting envelope or twisted conformations to minimize steric strain. The (3R,4S) configuration, combined with the bulky m-tolyl group and the polar methanol substituent, biases the ring toward specific conformers.

Computational studies and crystallographic data indicate that the lowest-energy conformer places the m-tolyl group in an equatorial position, reducing steric interactions with the methanol group. The methanol substituent, in turn, orients to maximize hydrogen bonding with the oxalate anion or, in the absence of the salt, with solvent molecules.

Dynamic Behavior in Solution and Solid State

In solution, ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate exhibits dynamic behavior, with rapid interconversion between low-energy conformers. Nuclear magnetic resonance spectroscopy studies reveal averaged chemical shifts for the ring protons, indicative of fast conformational exchange on the nuclear magnetic resonance timescale.

In the solid state, as revealed by crystallographic analysis, the conformational freedom is significantly reduced. The hydrogen bond network with the oxalate anion and the packing constraints imposed by the crystal lattice lock the molecule into a single, well-defined conformation.

Solvent and Temperature Effects on Conformation

The conformational equilibrium of the molecule is sensitive to solvent polarity and temperature. In polar solvents, the methanol group preferentially forms hydrogen bonds with solvent molecules, while in non-polar solvents, intramolecular hydrogen bonding is favored. Temperature increases promote conformational flexibility, but the presence of the oxalate anion in the salt form restricts this mobility, maintaining a rigid structure across a broad temperature range.

Comparative Analysis with Related Pyrrolidinemethanol Derivatives

A comparative analysis with structurally related pyrrolidinemethanol derivatives provides insight into the unique features and properties conferred by the (3R,4S) configuration, m-tolyl substitution, and oxalate salt formation.

Structural Variants of Pyrrolidinemethanol

Pyrrolidinemethanol derivatives encompass a diverse family of compounds, varying in the nature and position of substituents on the pyrrolidine ring and the identity of the counterion in salt forms. Common variants include unsubstituted pyrrolidinemethanol, 4-aryl or 4-alkyl substituted analogs, and derivatives with alternative chiral configurations.

Table 5.1: Comparison of Pyrrolidinemethanol Derivatives

| Compound | Substituents | Salt Form | Stereochemistry | Key Properties |

|---|---|---|---|---|

| ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate | 4-m-tolyl, 3-methanol | Oxalate | (3R,4S) | High crystallinity, strong H-bonding |

| (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate [2] | 4-pyrimidine, 3-oxy | Oxalate | (3S) | Aromatic N-heterocycle, rigid lattice |

| [3-(Hydroxymethyl)pyrrolidin-3-yl]methanol [3] | 3,3-dimethanol | None | Achiral | High polarity, flexible conformation |

Crystallographic and Physicochemical Differences

The introduction of aromatic substituents, such as the m-tolyl group, increases the propensity for π–π stacking and enhances the rigidity of the crystal lattice. In contrast, aliphatic or unsubstituted derivatives exhibit greater conformational flexibility and lower melting points. The presence of the oxalate salt generally increases crystallinity and thermal stability across all derivatives, but the precise packing motifs and hydrogen bonding patterns are dictated by the nature and orientation of the substituents.

Stereochemical and Electronic Effects

The (3R,4S) configuration of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate imparts a unique chiral environment, influencing both the solid-state structure and solution behavior. Comparative studies with alternative stereoisomers reveal differences in solubility, reactivity, and crystallization tendencies, underscoring the importance of stereochemistry in defining molecular properties.

The electronic effects of the m-tolyl group, as compared to other aromatic or heteroaromatic substituents, modulate the basicity of the pyrrolidine nitrogen and the hydrogen bonding capacity of the methanol group, further differentiating the compound from its analogs.

Conformational and Dynamic Behavior

Related pyrrolidinemethanol derivatives exhibit varying degrees of conformational flexibility, with unsubstituted or aliphatic analogs displaying rapid interconversion between multiple conformers. The presence of bulky or aromatic substituents, as in ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate, restricts this flexibility, leading to more rigid structures in both solution and solid state.

Table 5.2: Comparative Conformational Dynamics

| Compound | Conformational Flexibility | Dynamic Behavior (Solution) | Dynamic Behavior (Solid State) |

|---|---|---|---|

| ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate | Low–Moderate | Restricted, single conformer | Locked, rigid lattice |

| (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate | Low | Restricted, aromatic stacking | Rigid, planar lattice |

| [3-(Hydroxymethyl)pyrrolidin-3-yl]methanol | High | Rapid interconversion | Flexible, less ordered |

The retrosynthetic approach to ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate requires systematic disconnection of the complex molecular architecture to identify practical synthetic pathways. The target molecule possesses a pyrrolidine core with stereochemically defined substituents at the 3- and 4-positions, necessitating careful consideration of stereochemical control throughout the synthetic sequence [1] [2].

The primary retrosynthetic disconnection involves breaking the pyrrolidine ring formation, which can be approached through cyclization of appropriately functionalized linear precursors. The bicyclic nature of the core structure suggests that ring contraction methodologies from readily available pyridine derivatives represent a viable strategic approach [3] [4]. Photo-promoted ring contraction of pyridines with silylborane reagents has demonstrated broad substrate scope and high functional group compatibility, affording pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton that can serve as powerful synthons for functionalized pyrrolidines [4].

Alternative retrosynthetic strategies involve 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes and alkynes, which have been extensively investigated for pyrrolidine construction [5]. The asymmetric variant of this methodology, employing chiral auxiliaries or catalysts, enables access to enantiomerically enriched pyrrolidine derivatives with excellent stereoselectivity. The retrosynthetic simplification leads to thioacrylate intermediates and corresponding carboxybenzyl-protected amines, which can be prepared through standard methodologies [1].

The m-tolyl substituent installation can be achieved through cross-coupling reactions at an appropriate stage of the synthesis. The methanol functionality at the 3-position suggests oxidation of a primary alcohol precursor or direct installation through organometallic addition to aldehyde intermediates. The stereochemical requirements (3R,4S) demand careful selection of chiral auxiliaries or asymmetric catalytic systems to ensure high diastereoselectivity throughout the synthetic sequence.

Asymmetric Catalysis for Stereoselective Pyrrolidine Formation

Asymmetric catalysis represents the cornerstone of modern stereoselective pyrrolidine synthesis, with several catalytic systems demonstrating exceptional performance for the construction of chiral pyrrolidine scaffolds [6] [7] [8]. Chiral phosphoric acid catalysis has emerged as a particularly powerful approach for enantioselective pyrrolidine formation through intramolecular aza-Michael cyclization reactions [7].

The "clip-cycle" methodology employs chiral phosphoric acids to catalyze enantioselective intramolecular aza-Michael cyclization onto activated alkenes, forming pyrrolidines with high enantioselectivities [7]. This approach accommodates a range of substitutions to form 2,2- and 3,3-disubstituted pyrrolidines with excellent stereochemical control. The reaction mechanism involves formation of a chiral phosphoric acid-substrate complex that directs facial selectivity during the cyclization process.

Oxetane desymmetrization represents another efficient protocol for asymmetric pyrrolidine synthesis, featuring the use of readily available tert-butylsulfinamide chiral auxiliaries and catalytic systems with chiral phosphoric acid as the source of chirality [6]. This methodology addresses the challenging synthesis of chiral pyrrolidines bearing all-carbon quaternary stereocenters, which are difficult to access through conventional approaches.

Metal-catalyzed asymmetric hydrogenation provides an alternative strategy for stereoselective pyrrolidine synthesis. Heterogeneous catalytic hydrogenation of highly substituted pyrrole systems has been demonstrated to proceed with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters [9]. The reaction likely proceeds through a two-step hydrogenation sequence, where initial reduction of the carbon-heteroatom bond provides a stereocenter that directs subsequent reduction of the pyrrole ring.

Biocatalytic approaches offer complementary methodology for stereoselective pyrrolidine synthesis under mild conditions [10]. Laccase-catalyzed oxidation of catechols to ortho-quinones followed by 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones enables formation of new all-carbon quaternary stereocenters with moderate to good yields and excellent stereoselectivity.

Copper-catalyzed asymmetric synthesis employing hydrogen-deuterium exchange combined with azomethine ylide-involved 1,3-dipolar cycloaddition represents a cutting-edge approach for deuterium-labeled pyrrolidine derivatives [11]. This methodology enables construction of enantioenriched α-deuterated pyrrolidine derivatives with excellent stereoselectivities and high levels of deuterium incorporation, demonstrating the potential for isotopically labeled pharmaceutical applications.

Oxalate Salt Formation: Counterion Selection Criteria

The selection of oxalate as the counterion for ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol involves careful consideration of physicochemical properties, stability requirements, and pharmaceutical acceptability [12] [13]. Oxalate represents a dicarboxylic acid anion with unique chelating properties and specific solubility characteristics that influence the overall pharmaceutical profile of the salt form [14] [15].

The fundamental principle governing counterion selection is the pKa rule, which requires a pKa difference of at least two units between the drug substance and the counterion to ensure stable salt formation [12]. For basic drug substances such as pyrrolidine derivatives, the pKa of the drug should be at least two pH units higher than the pKa of the selected counterion. Oxalic acid, with pKa values of 1.27 and 4.28, provides appropriate acidity for salt formation with basic pyrrolidine compounds [16].

Oxalate exists in different ionic forms depending on solution pH conditions. At pH values greater than 6, oxalate exists principally as the soluble oxalate dianion and forms highly insoluble salts with divalent cations such as calcium and magnesium [15]. At pH between 3 and 6, oxalate exists principally as the hydrogen oxalate anion (acid oxalate ion) and forms soluble salts with sodium and ammonium cations [15].

The dianionic nature of oxalate enables formation of specific stoichiometric ratios with basic drug substances, potentially leading to different salt forms with varying pharmaceutical properties [17]. The optimal drug-to-counterion ratio is not necessarily 1.0:1.0 and requires experimental determination through thermal analysis and physicochemical characterization. Glass transition temperature (Tg) measurements provide valuable insights into intermolecular interactions between the drug and counterion, with higher Tg values indicating stronger binding interactions [17].

Solubility considerations play a crucial role in oxalate salt selection. The formation of oxalate salts can significantly alter the dissolution profile and bioavailability characteristics of the parent compound. The pH-dependent solubility behavior of oxalate salts must be carefully evaluated to ensure appropriate pharmaceutical performance under physiological conditions [18].

Safety and regulatory considerations are paramount in counterion selection. Oxalate is generally recognized as safe for pharmaceutical applications, although consideration must be given to potential accumulation and metabolic effects. The International Conference on Harmonisation guidelines provide specific guidance on acceptable levels of counterions in pharmaceutical products.

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in large-scale production of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate requires comprehensive evaluation of environmental impact, resource utilization, and process efficiency [19] [20]. The twelve principles of green chemistry provide a framework for developing sustainable manufacturing processes that minimize waste generation and environmental burden.

Prevention represents the most fundamental principle, emphasizing waste prevention rather than treatment after creation [19]. Process mass intensity measurements demonstrate the effectiveness of green chemistry implementation, with dramatic reductions in waste coproduction often achievable through careful process design. The pharmaceutical industry historically generates more than 100 kilograms of waste per kilogram of active pharmaceutical ingredient, making waste reduction a critical priority [19].

Atom economy principles focus on maximizing incorporation of all materials used in the process into the final product [21]. Synthetic methodologies should be designed to minimize byproduct formation and maximize selectivity for the desired product. Catalytic processes are superior to stoichiometric reagents in achieving high atom economy, as catalysts can be recovered and reused throughout multiple reaction cycles [21].

Solvent selection represents a major opportunity for green chemistry implementation. The use of green solvents and reduction of solvent volumes significantly impacts environmental footprint [22]. Solvent recovery and recycling programs enable reuse of organic solvents, reducing both environmental impact and manufacturing costs. Water-based reaction systems, where chemically feasible, offer significant environmental advantages over organic solvent systems.

Energy efficiency considerations encompass both process design and facility infrastructure [21]. Reaction conditions should be optimized to minimize energy requirements while maintaining product quality and yield. The use of renewable energy sources for manufacturing operations reduces the carbon footprint of pharmaceutical production. Resonant Acoustic Mixing technology offers a promising approach to reduce energy consumption in pharmaceutical manufacturing by eliminating the need for traditional mixing equipment [20].

Catalyst screening and optimization enable replacement of stoichiometric reagents with catalytic systems, reducing material consumption and waste generation [22]. Recovery of catalysts and precious metals is essential for economic and environmental sustainability. Asymmetric chemocatalysis can replace inefficient chiral resolution processes, improving overall process efficiency and reducing waste generation [22].

The integration of biotechnology into organic synthesis offers significant opportunities for green chemistry implementation [23]. Biocatalytic processes typically operate under mild conditions with high selectivity, reducing energy requirements and byproduct formation. Enzyme-catalyzed reactions often demonstrate excellent stereoselectivity, eliminating the need for subsequent resolution or purification steps.

Process intensification through continuous manufacturing represents an emerging approach to green chemistry implementation. Continuous processes enable better heat and mass transfer, improved reaction control, and reduced solvent inventory compared to batch processes. The elimination of intermediate isolation and purification steps reduces overall process complexity and waste generation.

Impurity Profiling and Quality Control Strategies

Comprehensive impurity profiling represents a critical component of pharmaceutical development and manufacturing, ensuring product safety, efficacy, and regulatory compliance [24] [25]. The identification, quantification, and control of impurities in ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate requires sophisticated analytical methodologies and robust quality control systems.

Impurity classification encompasses organic impurities, inorganic impurities, residual solvents, and other contaminants according to International Conference on Harmonisation guidelines [24]. Organic impurities include starting materials, intermediates, byproducts, and degradation products arising from synthesis or storage conditions. The Quality by Design approach enables initial delineation of the impurity spectrum based on synthesis mechanisms, starting materials, and intermediate structures [26].

Source analysis of impurities provides the foundation for developing effective control strategies [26]. Comprehensive evaluation of reagents, intermediates, and byproducts in all synthesis and production processes enables identification of potential impurity formation pathways. Genotoxic impurities require particular attention, with structural analysis for alerting structures and appropriate risk assessment procedures [26].

Analytical method development and validation are essential for accurate impurity detection and quantification [27]. High-performance liquid chromatography, gas chromatography, and mass spectrometry represent the primary analytical techniques for impurity profiling [24]. Liquid chromatography-mass spectrometry and liquid chromatography-nuclear magnetic resonance spectroscopy provide powerful hyphenated techniques for impurity identification and structural elucidation [24].

Forced degradation studies accelerate impurity formation under stress conditions including temperature, humidity, light exposure, and pH variation [27]. These studies identify potential degradation pathways and enable development of appropriate analytical methods for monitoring impurity formation during storage. Stability testing under recommended storage conditions provides long-term data on impurity formation kinetics and shelf-life determination.

Method validation ensures analytical procedures meet requirements for specificity, sensitivity, accuracy, and precision [27]. Validation parameters include linearity, limit of detection, limit of quantification, and robustness evaluation. The development of stability-indicating analytical methods enables detection of impurities at levels significantly below established safety thresholds.

Critical quality attributes and critical process parameters must be identified and monitored throughout the manufacturing process [28]. Real-time monitoring capabilities enable immediate detection of process deviations and implementation of corrective actions. Process analytical technology provides in-process monitoring and control prior to formation of hazardous substances [21].

Statistical process control methodologies enable consistent product quality across different manufacturing batches [28]. Detailed documentation of process parameters and robust process design minimize batch-to-batch variability. The implementation of comprehensive quality management systems ensures consistent application of quality control procedures throughout the manufacturing lifecycle.

Regulatory compliance requires adherence to increasingly stringent policies from worldwide regulatory bodies [28]. The emphasis has shifted from general purity requirements to specific control of trace and minor impurities, including mutagenic and genotoxic substances. Nitrosamine drug substance-related impurities have received particular attention since 2018, requiring specialized analytical methods and control strategies.